3-Cyclopropylthiophène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

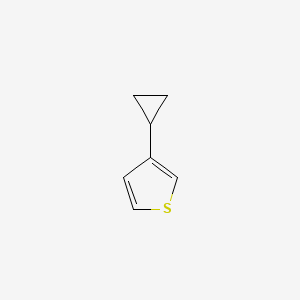

3-Cyclopropylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclopropyl group at the third position. Thiophenes are sulfur-containing five-membered aromatic rings, and the addition of a cyclopropyl group imparts unique chemical and physical properties to the molecule.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

Medicine: Potential pharmaceutical applications due to its unique reactivity and biological activity.

Industry: Applied in material sciences for the development of new materials with specific properties

Mécanisme D'action

Target of Action

It is known that the cyclopropylthiophene moiety has attracted the attention of the scientific community for its potential pharmaceutical applications .

Mode of Action

The cyclopropyl moiety in the compound is known for its specific reactivity characteristics, which has the potential to improve pharmaceutical properties .

Biochemical Pathways

It is suggested that the compound could lead to new biologically active compounds when combined in new ways .

Result of Action

It is known that derivatives of thiophene have been successfully applied as pharmaceuticals with various biological activities—anticancer, antioxidant, anti-inflammatory, antimicrobial, etc .

Action Environment

It is known that the synthesis of compounds containing the cyclopropylthiophene framework remains challenging due to their reactivity .

Analyse Biochimique

Biochemical Properties

3-Cyclopropylthiophene is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current knowledge suggests that the effects of this compound may change over time .

Transport and Distribution

Future studies may reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene can be achieved through various methods, including classical name reactions and modern cross-coupling techniques. One common method involves the cyclization of substituted crotononitriles with elemental sulfur . Another approach is the palladium-catalyzed cross-coupling reaction of 3-bromothiophene with cyclopropylboronic acid under specific conditions such as the use of palladium (II) acetate and tricyclohexylphosphine .

Industrial Production Methods: Industrial production of 3-Cyclopropylthiophene is less common due to the complexity and reactivity of the compound. optimized synthetic routes involving palladium-catalyzed reactions and other organometallic methods have been developed to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclopropylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or acyl chlorides in the presence of Lewis acids.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Brominated or acylated thiophenes.

Comparaison Avec Des Composés Similaires

2-Cyclopropylthiophene: Similar structure but with the cyclopropyl group at the second position.

3-Methylthiophene: Substituted with a methyl group instead of a cyclopropyl group.

3-Phenylthiophene: Substituted with a phenyl group instead of a cyclopropyl group.

Uniqueness: 3-Cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other substituted thiophenes. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Activité Biologique

3-Cyclopropylthiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-Cyclopropylthiophene, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

3-Cyclopropylthiophene features a cyclopropyl group attached to a thiophene ring, contributing to its unique electronic properties. The thiophene moiety is known for its electron-rich characteristics, which enhance its interaction with various biological targets. This compound can be synthesized through palladium-catalyzed methods, which have been reported to yield derivatives with significant biological activity .

Antibacterial Activity

Research has indicated that 3-Cyclopropylthiophene exhibits notable antibacterial properties. A study investigated its inhibitory effects on Escherichia coli methionine aminopeptidase (MetAP), revealing an IC50 value of 13 µM against the Fe(II) form of the enzyme. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .

| Compound | Inhibition of Enzymatic Activity (IC50, µM) | Inhibition of Bacterial Growth (IC50, µM) |

|---|---|---|

| 3 | 13.0 (Fe(II)) | 117 (E. coli AS19) |

| >100 (Co(II), Mn(II)) | 5.6 (E. coli D22) |

The selectivity observed in the inhibition of MetAP indicates that structural modifications could enhance its antibacterial efficacy while minimizing toxicity.

Anti-inflammatory Activity

Thiophene derivatives, including 3-Cyclopropylthiophene, have been recognized for their anti-inflammatory properties. Thiophenes are often involved in inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response . The ability of thiophenes to penetrate biological membranes enhances their therapeutic potential in treating inflammatory conditions.

Anticancer Potential

The anticancer activity of thiophene-based compounds is well-documented, with several derivatives targeting kinases and apoptosis modulators. Preliminary studies on 3-Cyclopropylthiophene suggest it may interact with cancer cell pathways, although specific studies are needed to elucidate its mechanism .

Case Study 1: Inhibition of MetAP

In a screening campaign focused on identifying inhibitors of E. coli MetAP, 3-Cyclopropylthiophene was highlighted for its significant inhibitory potency against the Fe(II)-form of the enzyme. The study emphasized the importance of the catechol moiety in enhancing enzyme inhibition, suggesting that modifications could lead to improved bioactivity .

Case Study 2: Structure-Activity Relationship

A detailed analysis of various thiophene derivatives demonstrated that structural modifications significantly influence biological activity. For instance, altering substituents on the thiophene ring can enhance or diminish antibacterial and anti-inflammatory activities. This underscores the importance of structure-activity relationships in drug development involving thiophenes .

Propriétés

IUPAC Name |

3-cyclopropylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZURLOLAINIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.